molecular formula C6H7Cl2N3 B13074411 2-(4,6-Dichloropyrimidin-5-yl)ethanamine

2-(4,6-Dichloropyrimidin-5-yl)ethanamine

Cat. No.: B13074411
M. Wt: 192.04 g/mol
InChI Key: NYHGYGSZTCWIJK-UHFFFAOYSA-N
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Description

2-(4,6-Dichloropyrimidin-5-yl)ethanamine is a chemical compound with the molecular formula C6H7Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyrimidine ring and an ethanamine group at the 5th position. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dichloropyrimidin-5-yl)ethanamine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dihydroxypyrimidine with a chlorinating agent such as sulfur oxychloride in the presence of a solvent like ethylene dichloride and a catalyst like boric acid. The reaction mixture is heated to reflux, and the product is isolated by distillation and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dichloropyrimidin-5-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Amino, thiol, or alkoxy derivatives.

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, alcohols.

Scientific Research Applications

2-(4,6-Dichloropyrimidin-5-yl)ethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is employed in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-(4,6-Dichloropyrimidin-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde
  • 2-(4,6-Dichloropyrimidin-5-yl)acetic acid
  • 2-(4,6-Dichloropyrimidin-5-yl)methanol

Uniqueness

2-(4,6-Dichloropyrimidin-5-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C6H7Cl2N3

Molecular Weight

192.04 g/mol

IUPAC Name

2-(4,6-dichloropyrimidin-5-yl)ethanamine

InChI

InChI=1S/C6H7Cl2N3/c7-5-4(1-2-9)6(8)11-3-10-5/h3H,1-2,9H2

InChI Key

NYHGYGSZTCWIJK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)CCN)Cl

Origin of Product

United States

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